molecular formula C13H23Cl2N3 B13574194 5-Ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidinedihydrochloride

5-Ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidinedihydrochloride

Cat. No.: B13574194
M. Wt: 292.2 g/mol
InChI Key: YHQAXGMKJDNVNN-UHFFFAOYSA-N
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Description

5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine with ethyl iodide under basic conditions to introduce the ethyl group at the 5-position. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
  • 2-(piperidin-4-yl)pyrimidine hydrochloride

Uniqueness

5-ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of the ethyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C13H23Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

5-ethyl-4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C13H21N3.2ClH/c1-4-12-9(2)15-13(16-10(12)3)11-5-7-14-8-6-11;;/h11,14H,4-8H2,1-3H3;2*1H

InChI Key

YHQAXGMKJDNVNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1C)C2CCNCC2)C.Cl.Cl

Origin of Product

United States

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